2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile
Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile is a chemical compound with potential applications in scientific research. It is a member of the nicotinonitrile family of compounds, which have been shown to have various biological activities. In
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile is not well understood. However, it is thought to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It also has antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile in lab experiments is its potential as a novel antitumor agent. It may also have potential as an anti-inflammatory agent. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile. One direction is to further investigate its mechanism of action, which may lead to the development of more effective antitumor and anti-inflammatory agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, research could focus on optimizing its use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile is a chemical compound with potential applications in scientific research. Its antitumor and anti-inflammatory activities make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its use in experiments.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-10-11(2)15(8-19)17(20-12(10)3)22-9-16(21)13-4-6-14(18)7-5-13/h4-7H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTNXPNRHCEXAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)Br)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139304 | |
Record name | 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-4,5,6-trimethyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
317324-73-5 | |
Record name | 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-4,5,6-trimethyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317324-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-4,5,6-trimethyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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